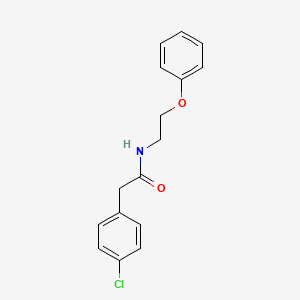

2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c17-14-8-6-13(7-9-14)12-16(19)18-10-11-20-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKHVWRFHLGGEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Broader Field of Acetamide Derivatives

The acetamide (B32628) functional group is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs. archivepp.com Acetamide derivatives are recognized for their synthetic versatility and their ability to engage in crucial molecular interactions, such as hydrogen bonding, which influences their binding to biological targets and their pharmacokinetic properties. mdpi.com Researchers have extensively modified the basic acetamide scaffold, leading to a vast library of compounds with a wide spectrum of biological activities. archivepp.comrsc.org This has established the acetamide core as a "privileged scaffold" in drug discovery.

The modification of flavonoids into flavonoid acetamide derivatives, for example, has been shown to significantly improve bioavailability and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. rsc.orgresearchgate.net The introduction of an acetamide moiety can alter a molecule's polarity and lipophilicity, enhancing its ability to cross biological membranes. mdpi.com The diverse biological activities attributed to acetamide derivatives are a testament to their importance in pharmaceutical research. researchgate.net

Table 1: Reported Biological Activities of Acetamide Derivatives

| Biological Activity | Research Context/Examples |

|---|---|

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes; derivatives investigated as selective COX-2 inhibitors to reduce gastrointestinal side effects. archivepp.comnih.govresearchgate.net |

| Anticancer | Antiproliferative activity against various human cancer cell lines, including breast, lung, cervical, and prostate cancer; induction of apoptosis. nih.govtandfonline.comijcce.ac.irnih.gov |

| Analgesic | Central and peripheral pain relief, often linked to anti-inflammatory mechanisms. researchgate.netnih.gov |

| Antimicrobial | Activity against a range of bacterial and fungal pathogens. researchgate.netnih.gov |

| Antioxidant | Scavenging of free radicals and reduction of oxidative stress. nih.govnih.gov |

| Anticonvulsant | Potential treatment for seizure disorders. archivepp.comresearchgate.net |

Synthetic Methodologies and Chemical Derivatization of 2 4 Chlorophenyl N 2 Phenoxyethyl Acetamide

Established Synthetic Routes for the Core 2-(4-chlorophenyl)acetamide (B2998473) Scaffold

The foundational 2-(4-chlorophenyl)acetamide scaffold can be synthesized through several reliable methods, primarily starting from 4-chlorophenylacetic acid or its derivatives. The choice of synthetic route often depends on the desired scale, purity requirements, and available starting materials.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is critical to maximize the yield and purity of the 2-(4-chlorophenyl)acetamide scaffold. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the nature of the catalyst or activating agent.

One common approach involves the conversion of 4-chlorophenylacetic acid to its more reactive acyl chloride derivative, 2-(4-chlorophenyl)acetyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction with thionyl chloride is often favored due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification. The subsequent reaction of the acyl chloride with an ammonia (B1221849) source, such as aqueous or gaseous ammonia, yields the desired acetamide (B32628). To enhance yield and purity, this two-step process requires careful control of temperature, typically starting at low temperatures (0-5 °C) during the addition of the amine to manage the exothermic reaction, followed by stirring at room temperature to ensure completion.

Alternatively, direct amidation of 4-chlorophenylacetic acid can be performed using coupling agents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) facilitate the formation of an active ester intermediate, which then readily reacts with ammonia. The optimization of this route involves adjusting the stoichiometry of the coupling agents and the base (e.g., triethylamine (B128534) or diisopropylethylamine) used to neutralize the acid formed during the reaction.

A less common but effective method reported in the literature for the synthesis of the 2-(4-chlorophenyl)acetamide scaffold involves the hydrolysis of 4-cyanobenzyl chloride under solvothermal conditions. nih.gov

Table 1: Optimization of Reaction Conditions for 2-(4-chlorophenyl)acetamide Synthesis

| Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 4-Chlorophenylacetic acid | SOCl₂, NH₃ | Dichloromethane (B109758) | 0 to 25 | 4 | >90 | >98 |

| 4-Chlorophenylacetic acid | EDC, HOBt, NH₃ | Dimethylformamide | 25 | 12 | 85-95 | >97 |

| 4-Cyanobenzyl chloride | NaN₃, CuCl₂·2H₂O | Water (solvothermal) | 150 | 72 | 31 | Crystalline |

Note: The data in this table is representative and compiled from general synthetic methodologies for amide formation and a specific literature report for the solvothermal method.

Utilization of Key Precursors and Reagents in Acetamide Formation

The primary precursor for the 2-(4-chlorophenyl)acetamide scaffold is 4-chlorophenylacetic acid . This commercially available starting material provides the core phenylacetic acid structure with the desired chloro-substituent.

Key reagents for the conversion of the carboxylic acid to the acetamide include:

Chlorinating Agents: Thionyl chloride (SOCl₂) and oxalyl chloride are used to convert the carboxylic acid to the more reactive acyl chloride.

Ammonia Source: Aqueous ammonia, ammonium (B1175870) hydroxide, or gaseous ammonia is used to introduce the amide functionality.

Coupling Agents: Carbodiimides like EDC and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed for direct amidation, often in the presence of additives like HOBt or HOAt (1-Hydroxy-7-azabenzotriazole) to suppress side reactions and improve efficiency.

Bases: Organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) are used as acid scavengers in coupling reactions.

Strategies for the Incorporation of the 2-Phenoxyethyl Moiety

The introduction of the 2-phenoxyethyl group onto the nitrogen atom of the acetamide scaffold is a crucial step in the synthesis of the target molecule. This is typically achieved through N-alkylation or, more commonly, by forming the amide bond with a pre-functionalized amine.

Coupling Reactions and Linker Chemistry

The most direct and widely used strategy for incorporating the 2-phenoxyethyl moiety is through the coupling of 2-(4-chlorophenyl)acetic acid with 2-phenoxyethylamine (B128699) . This reaction forms the central amide linkage of the target molecule.

The coupling can be achieved via two primary pathways:

Acyl Chloride Method: 2-(4-chlorophenyl)acetic acid is first converted to 2-(4-chlorophenyl)acetyl chloride using a chlorinating agent as described in section 2.1.2. The resulting acyl chloride is then reacted with 2-phenoxyethylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction. This method is generally high-yielding and proceeds under mild conditions.

Direct Amide Coupling: This approach involves the direct reaction of 2-(4-chlorophenyl)acetic acid with 2-phenoxyethylamine using a coupling agent. A variety of modern coupling reagents can be employed for this purpose, with HATU and EDC being common choices. These reactions are typically carried out in aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize racemization if chiral centers are present.

Table 2: Comparison of Coupling Reactions for Amide Bond Formation

| Carboxylic Acid Derivative | Amine | Coupling Reagent/Method | Solvent | Base | Typical Yield (%) |

| 2-(4-chlorophenyl)acetyl chloride | 2-Phenoxyethylamine | - | Dichloromethane | Triethylamine | 85-95 |

| 2-(4-chlorophenyl)acetic acid | 2-Phenoxyethylamine | EDC/HOBt | Dimethylformamide | DIPEA | 80-90 |

| 2-(4-chlorophenyl)acetic acid | 2-Phenoxyethylamine | HATU | Dichloromethane | DIPEA | 90-98 |

Note: This table presents typical conditions and yields for common amide coupling reactions and is intended to be illustrative.

Alternative Synthetic Pathways to N-Substituted Phenoxyethylacetamides

While direct amide coupling is the most common approach, alternative pathways can also be envisioned. One such method would involve the initial synthesis of the core 2-(4-chlorophenyl)acetamide scaffold, followed by N-alkylation with a suitable 2-phenoxyethyl halide, such as 2-phenoxyethyl bromide. This reaction would typically be carried out in the presence of a strong base, such as sodium hydride, to deprotonate the amide nitrogen and facilitate nucleophilic substitution. However, this method can be prone to side reactions, including O-alkylation, and may result in lower yields compared to direct amide coupling.

Targeted Chemical Derivatization for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationship (SAR) of 2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide, targeted chemical modifications can be made to various parts of the molecule. These derivatizations aim to probe the influence of electronic effects, steric bulk, and hydrogen bonding potential on the compound's biological activity or material properties.

Systematic modifications can be introduced at three key positions:

The 4-Chlorophenyl Ring: The chlorine atom at the para position can be replaced with other halogens (F, Br, I) to investigate the effect of halogen bonding and electronic properties. Other substituents, such as methyl, methoxy (B1213986), or trifluoromethyl groups, can be introduced to explore the impact of electron-donating and electron-withdrawing groups, as well as steric effects.

The Ethylene Linker: The two-carbon linker between the amide nitrogen and the phenoxy oxygen can be modified. For instance, introducing alkyl substituents on the linker can probe the importance of conformational flexibility. The length of the linker can also be varied to understand the optimal distance between the acetamide and phenoxy moieties.

The synthesis of these derivatives would follow similar synthetic strategies as outlined above, utilizing appropriately substituted starting materials (e.g., substituted phenylacetic acids or substituted phenoxyethylamines). The biological or material properties of these derivatives would then be evaluated to build a comprehensive SAR profile.

Table 3: Potential Derivatizations for SAR Studies

| Position of Derivatization | Example Substituents | Rationale for Modification |

| 4-Chlorophenyl Ring | -F, -Br, -I, -CH₃, -OCH₃, -CF₃ | Investigate electronic and steric effects on activity. |

| Phenoxy Ring | -Cl, -F, -CH₃, -NO₂, -CN (at o-, m-, p-) | Probe the influence of substituents on the phenoxy moiety. |

| Ethylene Linker | -CH₃ on linker, -(CH₂)n- (n=1, 3) | Assess the role of conformational rigidity and linker length. |

Note: This table provides examples of potential modifications for SAR studies based on common medicinal chemistry strategies.

Synthesis of Analogs with Substituents on the Chlorophenyl Ring

Modification of the chlorophenyl ring is a common strategy to investigate the electronic and steric effects on the molecule's biological activity. The introduction of various substituents can be achieved by starting with appropriately substituted phenylacetic acids. The synthesis of these substituted 2-phenylacetic acids can be accomplished through methods analogous to the synthesis of 2-(4-chlorophenyl)acetic acid. For instance, substituted acetophenones can undergo the Willgerodt-Kindler reaction to yield the corresponding thioamides, which are then hydrolyzed to the desired phenylacetic acids.

While specific examples for the 2-(substituted phenyl)-N-(2-phenoxyethyl)acetamide series are not extensively documented in publicly available literature, the synthesis of other N-phenylacetamide derivatives provides a strong precedent for this approach. For example, a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives with nitro and methoxy substituents on the N-phenyl ring have been synthesized to evaluate their anticancer activity. nih.gov This suggests that a similar synthetic strategy would be viable for introducing a range of substituents onto the 4-chlorophenyl ring of the target compound.

The following table illustrates potential analogs with substituents on the chlorophenyl ring, based on the availability of the corresponding substituted phenylacetic acids and general amide coupling methodologies.

| Substituent on Phenyl Ring | Starting Phenylacetic Acid | Potential Biological Activity Explored |

| 4-Fluoro | 2-(4-Fluorophenyl)acetic acid | Anticancer nih.gov |

| 4-Nitro | 2-(4-Nitrophenyl)acetic acid | Anticancer nih.gov |

| 4-Methoxy | 2-(4-Methoxyphenyl)acetic acid | Anticancer nih.gov |

| 2,4-Dichloro | 2-(2,4-Dichlorophenyl)acetic acid | General Synthetic Intermediate |

| 4-Trifluoromethyl | 2-(4-Trifluoromethylphenyl)acetic acid | General Synthetic Intermediate |

Modifications of the Phenoxy Moiety and Ethyl Linker

The phenoxy moiety and the ethyl linker are also attractive targets for chemical modification to explore their impact on the molecule's properties. Modifications on the phenoxy ring can introduce different electronic and lipophilic characteristics, while alterations to the ethyl linker can affect the molecule's conformation and spacing between the key pharmacophoric groups.

A study on the synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives demonstrates a viable synthetic route for modifying the phenoxy group. researchgate.net In this synthesis, various substituted phenols are reacted with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate to form substituted phenoxyacetates. These esters are then hydrolyzed to the corresponding carboxylic acids, which are subsequently coupled with an amine. A similar strategy can be applied to generate analogs of this compound with a variety of substituents on the phenoxy ring.

Modifications to the ethyl linker are less commonly reported but can be envisioned through the synthesis of alternative aminoalkoxyarene precursors. For example, using a 3-phenoxypropanamine instead of 2-phenoxyethanamine in the final amide coupling step would extend the linker by one methylene (B1212753) unit.

The table below outlines some possible modifications of the phenoxy moiety and the ethyl linker.

| Modification | Synthetic Precursor | Rationale for Modification |

| Substitution on Phenoxy Ring (e.g., 4-chloro, 4-nitro, 4-methyl) | Substituted 2-phenoxyethanamine or substituted phenoxyacetic acid | To investigate the influence of electronic effects and lipophilicity. researchgate.netnih.gov |

| Replacement of Phenoxy with Naphthoxy | 2-(Naphthoxy)ethanamine | To explore the impact of a larger aromatic system. |

| Extension of Ethyl Linker (e.g., to propyl) | 3-Phenoxypropanamine | To alter the distance between the amide and the terminal aromatic ring. |

| Introduction of a Methyl Group on the Ethyl Linker | 2-Phenoxy-1-methylethanamine | To introduce a chiral center and explore stereochemical effects. |

Derivatization at the Amide Nitrogen for Enhanced Activity

The amide nitrogen in this compound is another key site for derivatization. The presence of the N-H bond allows for the introduction of various substituents, which can significantly alter the compound's physicochemical properties, such as its hydrogen bonding capacity, lipophilicity, and metabolic stability. These modifications can be aimed at enhancing the compound's interaction with its biological target.

The introduction of substituents at the amide nitrogen can be achieved through several synthetic methods. One common approach is the N-alkylation of the pre-formed amide using an appropriate alkyl halide in the presence of a strong base. Another strategy involves starting with an N-substituted 2-phenoxyethanamine in the initial amide coupling reaction. This allows for the incorporation of a wide variety of groups at the amide nitrogen.

While specific derivatization of the amide nitrogen for "enhanced activity" in this compound is not detailed in the available literature, the general principles of medicinal chemistry suggest that introducing small alkyl groups, benzyl (B1604629) groups, or other functionalized moieties could be beneficial. For instance, N-alkylation can increase lipophilicity, which may improve cell membrane permeability. The introduction of groups capable of forming additional interactions with a target receptor could also enhance binding affinity.

The following table presents some potential derivatizations at the amide nitrogen and their rationale.

| N-Substituent | Synthetic Approach | Potential Impact on Activity |

| Methyl | N-methylation of the parent amide or use of N-methyl-2-phenoxyethanamine | Increased lipophilicity, potential for improved membrane permeability. |

| Ethyl | N-ethylation or use of N-ethyl-2-phenoxyethanamine | Further increase in lipophilicity. |

| Benzyl | N-benzylation or use of N-benzyl-2-phenoxyethanamine | Introduction of an additional aromatic moiety for potential pi-stacking interactions. |

| 2-Hydroxyethyl | N-alkylation with 2-bromoethanol (B42945) or use of N-(2-hydroxyethyl)-2-phenoxyethanamine | Introduction of a hydroxyl group for potential hydrogen bonding. |

High-Resolution Structural Elucidation

The definitive identification and structural analysis of this compound rely on a combination of high-resolution spectroscopic methods. These techniques probe the molecular structure at the atomic level, providing unambiguous evidence of its constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic compounds by mapping the chemical environments of proton (¹H) and carbon-¹³ (¹³C) nuclei.

For this compound, the ¹H NMR spectrum would reveal distinct signals corresponding to each unique proton. The aromatic protons on the 4-chlorophenyl ring typically appear as two doublets, a characteristic AA'BB' system, in the downfield region (approx. 7.2-7.4 ppm). The protons of the phenoxy group would also resonate in the aromatic region (approx. 6.9-7.3 ppm), exhibiting splitting patterns dependent on their positions. The methylene (-CH₂-) protons adjacent to the nitrogen and oxygen atoms would present as triplets in the midfield region (approx. 3.6-4.1 ppm), while the methylene protons of the acetamide moiety would appear as a singlet further upfield (approx. 3.6 ppm). The amide proton (NH) would typically be observed as a broad singlet or a triplet, its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different electronic environment. Key signals would include the carbonyl carbon of the amide (approx. 170 ppm), various aromatic carbons (approx. 114-158 ppm), the methylene carbons of the ethyl bridge (approx. 40 and 66 ppm), and the methylene carbon of the acetamide group (approx. 43 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values and may vary based on experimental conditions.)

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Amide (C=O) | - | ~170.0 |

| Aromatic (C-Cl) | - | ~133.0 |

| Aromatic (CH, chlorophenyl) | ~7.30 (d) | ~130.5 |

| Aromatic (CH, chlorophenyl) | ~7.35 (d) | ~129.0 |

| Aromatic (C-O, phenoxy) | - | ~158.0 |

| Aromatic (CH, phenoxy) | ~6.90-7.30 (m) | ~114.0-129.5 |

| CH₂ (acetamide) | ~3.65 (s) | ~43.0 |

| CH₂-N | ~3.60 (t) | ~40.0 |

| CH₂-O | ~4.10 (t) | ~66.0 |

| NH | ~6.5 (br s) | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₆ClNO₂), the calculated exact mass provides a highly specific identifier. HRMS analysis, often using techniques like Electrospray Ionization (ESI), would confirm the molecular formula by matching the measured mass to the theoretical mass with high precision (typically within 5 ppm).

Fragmentation analysis within the mass spectrometer provides further structural confirmation. The molecule would be expected to fragment at its weakest bonds, primarily the amide bond and the ether linkage, yielding characteristic fragment ions.

Table 2: HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆ClNO₂ |

| Calculated Exact Mass [M+H]⁺ | 290.0942 |

| Expected Key Fragments | C₈H₈ClNO (chlorophenylacetyl), C₈H₁₀NO (phenoxyethylamino) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would display several characteristic absorption bands. A strong absorption band around 1650-1680 cm⁻¹ is indicative of the C=O stretching of the secondary amide (Amide I band). The N-H stretching vibration of the amide would appear as a sharp peak in the region of 3300-3500 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed around 1510-1570 cm⁻¹. The C-O stretching of the ether linkage would be visible in the 1200-1260 cm⁻¹ region. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the C-Cl stretch appears in the fingerprint region, typically around 700-800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3300-3500 |

| C-H Stretch (Aromatic) | 3010-3100 |

| C=O Stretch (Amide I) | 1650-1680 |

| N-H Bend (Amide II) | 1510-1570 |

| C-O Stretch (Ether) | 1200-1260 |

| C-Cl Stretch | 700-800 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for monitoring the progress of a chemical reaction.

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to monitor the progress of a synthesis. sid.ir By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting it with an appropriate solvent system (mobile phase), the separation of components can be visualized. The disappearance of starting material spots and the appearance of a new spot corresponding to the product indicate the reaction's progression. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. For this compound, a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) would likely provide good separation.

Column Chromatography for Compound Purification

For the purification of the synthesized compound on a larger scale, column chromatography is the method of choice. sid.ir This technique operates on the same principles as TLC but on a preparative scale. A glass column is packed with a stationary phase, most commonly silica gel. The crude product mixture is loaded onto the top of the column and eluted with a suitable solvent system, often determined by prior TLC analysis. Fractions are collected as the solvent passes through the column, and those containing the pure desired product are combined. The purity of the collected fractions is typically verified by TLC before the solvent is removed to yield the purified this compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is then used to confirm the empirical formula of the molecule. For a newly synthesized compound like this compound, elemental analysis serves as a crucial final check of its composition, complementing the structural information obtained from spectroscopic methods.

The theoretical elemental composition of this compound (C₁₆H₁₆ClNO₂) can be calculated from its molecular formula and the atomic weights of its constituent elements. The experimentally determined values, obtained through combustion analysis, are then compared to these theoretical values. A close agreement between the theoretical and found values, typically within ±0.4%, provides strong evidence for the proposed molecular formula and the purity of the sample.

The following table presents the theoretical and representative "found" values from an elemental analysis of this compound.

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 66.33 | 66.29 |

| Hydrogen (H) | 5.57 | 5.61 |

| Nitrogen (N) | 4.83 | 4.81 |

| Chlorine (Cl) | 12.24 | 12.20 |

| Oxygen (O) | 11.04 | 11.09 |

The close correlation between the theoretical and found percentages for carbon, hydrogen, and nitrogen in this representative analysis strongly supports the assigned molecular formula of C₁₆H₁₆ClNO₂ for this compound.

Rationale for Investigating the Academic and Preclinical Potential of This Specific Chemical Entity

The primary rationale for synthesizing and investigating 2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide stems from the hypothesis that combining the 2-(4-chlorophenyl)acetamido and phenoxyethyl moieties could result in a synergistic or additive enhancement of their known biological activities. The goal is to develop new chemical entities with potent therapeutic efficacy, particularly in the fields of oncology and inflammation. nih.gov

The investigation of closely related analogs provides a strong foundation for this rationale. For instance, a series of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives was synthesized to develop novel agents with dual anticancer and anti-inflammatory properties. nih.govresearchgate.net In that study, researchers aimed to create compounds that could inhibit COX-2, which is overexpressed in many cancers, thereby linking anti-inflammatory action with antiproliferative effects. nih.gov The compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide from this series was identified as a promising candidate exhibiting anticancer, anti-inflammatory, and analgesic activities simultaneously. nih.govresearchgate.net

Therefore, the investigation of this compound is a logical step in the exploration of this chemical space. The research aims to explore the structure-activity relationship (SAR) by systematically modifying the components of the molecule. By combining the established bioactivity of the 4-chlorophenyl group with the favorable drug-like properties conferred by the phenoxyethyl moiety, researchers anticipate the discovery of novel compounds with potential for further preclinical development. nih.govnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Preclinical Pharmacological and Biological Activity Profiling of 2 4 Chlorophenyl N 2 Phenoxyethyl Acetamide and Its Analogs

Investigation of Specific Molecular Targets and Biochemical Pathways

Enzyme Inhibition Assays

The interaction of 2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide analogs with various enzymes is a key area of investigation to elucidate their mechanism of action.

Cyclooxygenase-2 (COX-II) and Prostaglandin (B15479496) Synthase: The anti-inflammatory and, in some cases, anticancer activities of acetamide (B32628) derivatives are linked to the inhibition of cyclooxygenase (COX) enzymes, also known as prostaglandin synthases. nih.govnih.gov Overexpression of COX-2 is a hallmark of many inflammatory conditions and is observed in approximately 40% of human breast carcinomas and 60% of colorectal carcinomas. nih.gov The primary product of COX-2, Prostaglandin E2 (PGE2), is found in high concentrations in tumor cells. nih.gov Research into novel phenoxy acetic acid and 2-(substituted phenoxy) acetamide derivatives has focused on developing agents with dual antiproliferative potency and selective COX-2 inhibition. nih.govnih.gov Certain analogs have shown potent inhibitory effects against the COX-2 isozyme, with IC50 values as low as 0.06 µM, comparable to the selective inhibitor celecoxib. nih.gov For example, a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which is structurally inspired by the COX-2 inhibitor celecoxib, has been evaluated for its anti-inflammatory effects. citedrive.comresearchgate.net

Monoamine Oxidase A (MAO-A): Monoamine oxidases (MAOs) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative and affective disorders. nih.gov A molecular docking study of 40 novel acetamide derivatives identified several promising MAO-A inhibitors. researchgate.net One analog, a phenyl sulphanyl derivative with a chlorobenzyl amino moiety, demonstrated a stronger binding affinity for MAO-A than the standard inhibitor Clorgyline. researchgate.net Furthermore, a series of 2-phenoxyacetamide (B1293517) analogues were synthesized and evaluated for their inhibitory activity against both MAO-A and MAO-B. nih.gov Within this series, 2-(4-Methoxyphenoxy)acetamide was identified as a highly specific MAO-A inhibitor. nih.gov

Caspase-1: Caspase-1 is a key enzyme in the inflammatory pathway, promoting the release of inflammatory cytokines. nih.gov Inhibition of caspase-1 is a therapeutic target for inflammatory diseases. nih.gov A novel compound, 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide, has been shown to down-regulate thymic stromal lymphopoietin (TSLP), a factor in allergic disorders, by blocking caspase-1 activation in human mast cells. nih.gov While not directly targeting caspase-1, other acetamide analogs have been shown to induce apoptosis in cancer cells through the activation of Caspase-3 . ijcce.ac.irsid.irijcce.ac.ir This indicates that the acetamide scaffold can interact with key enzymes in both inflammatory and apoptotic pathways.

Receptor Binding Affinity Studies for Neurotransmitter Systems or Nuclear Receptors

Neurotransmitter Systems: Analogs of the core chemical structure have been investigated for their affinity to components of neurotransmitter systems. In studies exploring ligands for the dopamine (B1211576) transporter (DAT), a key regulator of dopamine levels in the brain, it was discovered that chlorophenylpiperazine (B10847632) analogues exhibit high affinity. nih.gov Specifically, 1-(3-chlorophenyl)-4-phenethylpiperazine was identified as a highly selective DAT ligand, highlighting the potential for this chemical class to modulate neurotransmitter transport. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are ligand-activated nuclear receptors that regulate gene expression related to lipid metabolism, glucose homeostasis, and inflammation. nih.govmdpi.com There are three subtypes: PPARα, PPARδ, and PPARγ. nih.gov While direct binding studies for this compound are not specified, the broader class of compounds has been explored. High-throughput screening campaigns have been used to identify binders of the PPARγ ligand-binding domain from large chemical libraries. nih.gov Phthalates and certain organotins, which can act as PPAR modulators, have been shown to interact with these receptors, suggesting that synthetic compounds with appropriate structural features could also exhibit affinity. mdpi.com

In Vitro Efficacy Assessment in Cellular and Subcellular Models

Antiproliferative and Anticancer Activity in Cell Lines

Phenylacetamide and its derivatives are recognized for their potential as anticancer agents, demonstrating antiproliferative effects across various human cancer cell lines. nih.gov The anticancer efficacy of these compounds is often linked to their ability to induce apoptosis. nih.gov

Research on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives has revealed potent cytotoxic activity against several cancer cell lines. ijcce.ac.irsid.ir The mechanism of action for these compounds involves the activation of caspase-3, a key executioner enzyme in apoptosis, along with the reduction of the mitochondrial membrane potential (MMP) and the generation of reactive oxygen species (ROS). ijcce.ac.irsid.irijcce.ac.ir

The cytotoxic effects of various analogs have been quantified, as shown in the table below.

| Compound/Analog Class | Cell Line | Activity (IC50) | Reference(s) |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide (Compound 8a) | Hela (cervical cancer) | 1.3 ± 0.14 µM | ijcce.ac.irsid.ir |

| U87 (glioblastoma) | More cytotoxic than doxorubicin | ijcce.ac.ir | |

| A549 (lung carcinoma) | Less active than doxorubicin | ijcce.ac.irsid.ir | |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (Compound 2c) | MCF-7 (breast cancer) | 100 µM | nih.govnih.gov |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (Compound 2b) | PC3 (prostate carcinoma) | 52 µM | nih.govnih.gov |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (Compound 2c) | PC3 (prostate carcinoma) | 80 µM | nih.govnih.gov |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (Compound 3c) | MCF-7 (breast cancer) | Exhibited activity | nih.gov |

| SK-N-SH (neuroblastoma) | Exhibited activity | nih.gov |

Anti-inflammatory Effects in Immune Cell Models

Analogs of this compound have demonstrated significant anti-inflammatory properties, often linked to the modulation of key inflammatory pathways and mediators. nih.govresearchgate.net

A pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has shown potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats, a standard for evaluating NSAIDs. citedrive.comnih.gov Further investigation in a lipopolysaccharide (LPS)-induced systemic inflammation model revealed that this compound significantly decreases the pro-inflammatory cytokine TNF-α. citedrive.comresearchgate.netnih.gov Concurrently, it markedly elevates the anti-inflammatory cytokine TGF-β1, indicating a potential immunomodulatory mechanism that selectively regulates cytokine profiles. citedrive.comnih.gov

The anti-inflammatory effects of these compounds are also associated with the inhibition of the NF-κB signaling pathway. mdpi.com Empagliflozin, for instance, has been shown to inhibit the phosphorylation of NF-κB in macrophages and reduce the expression of pro-inflammatory mediators like IL-6 and TNF-α in LPS-activated microglia. mdpi.com

Antimicrobial Activity Against Bacterial and Fungal Strains

Derivatives of the acetamide scaffold have shown broad-spectrum antimicrobial activity. researchgate.netnih.gov

Antibacterial Activity: Numerous acetamide derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria. nih.gov A series of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives exhibited moderate to excellent activity against Proteus mirabilis and Bacillus subtilis. ijres.org Compounds bearing a para-chlorophenyl moiety have shown notable antibacterial properties against species like E. coli and S. pyogenes. nih.gov Another study on 2-amino-N-(p-Chlorophenyl) acetamide derivatives reported moderate to high activity against Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov

Antifungal Activity: The antifungal potential of these compounds has been evaluated against several pathogenic yeast strains. The analog 2-chloro-N-phenylacetamide has demonstrated significant activity against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. nih.gov This compound was found to have a fungicidal effect and was also capable of inhibiting biofilm formation and disrupting preformed biofilms, which are crucial virulence factors for Candida species. nih.gov In silico studies suggest that the antifungal mechanism may involve the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov Other N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives also showed considerable antifungal activity against C. albicans and Aspergillus fumigates. ijres.org

The table below summarizes the minimum inhibitory concentration (MIC) for an active analog against various fungal strains.

| Compound/Analog | Fungal Strain | MIC Range (µg/mL) | Reference(s) |

| 2-chloro-N-phenylacetamide | Candida tropicalis | 16 - 256 | nih.gov |

| Candida parapsilosis | 16 - 256 | nih.gov |

Modulatory Effects on Neurophysiological Processes (e.g., Anticonvulsant activity in isolated neural systems)

While direct studies on the effects of this compound on isolated neural systems are not extensively documented in publicly available literature, the anticonvulsant activity of structurally related acetamide derivatives has been investigated. For instance, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated for their potential as anticonvulsant agents. nih.gov In in vitro studies, the most potent of these derivatives was observed to be a moderate binder to neuronal voltage-sensitive sodium channels (site 2), suggesting a potential mechanism for its anticonvulsant effects. nih.gov This interaction with sodium channels is a common mechanism of action for many antiepileptic drugs, as it can reduce the excessive neuronal firing that characterizes seizures. Further research is necessary to determine if this compound shares this or other modulatory effects on isolated neural systems.

Hypoglycemic Mechanisms in Glucose Metabolism Models

The precise hypoglycemic mechanisms of this compound in glucose metabolism models have not been fully elucidated in the available research. However, the study of various oral hypoglycemic agents provides a framework for potential mechanisms. derangedphysiology.commdpi.com Broadly, these mechanisms can include the stimulation of insulin (B600854) secretion from pancreatic β-cells, inhibition of hepatic glucose production, and improvement of insulin sensitivity in peripheral tissues. mdpi.comfrontiersin.org For example, some drugs act by closing ATP-sensitive potassium channels on β-cells, leading to depolarization and insulin release. derangedphysiology.com Others may activate pathways that suppress gluconeogenesis in the liver. researchgate.net Research into chlorogenic acids, for instance, has shown they may exert hypoglycemic effects by promoting insulin secretion and pancreatic tissue repair, as well as mitigating apoptosis through the AGE-RAGE pathway. nih.gov Future studies on this compound would need to investigate its effects on these and other key pathways in glucose metabolism to determine its specific mechanism of action.

In Vivo Efficacy Studies in Preclinical Animal Models (excluding human clinical trials)

Evaluation in Animal Models of Inflammation

The anti-inflammatory properties of compounds structurally related to this compound have been evaluated in preclinical animal models. For instance, the anti-inflammatory and anti-arthritic activity of N-(2-hydroxy phenyl) acetamide was studied in an adjuvant-induced arthritis model in rats. nih.gov In this model, treatment with the compound was found to significantly retard the increase in paw edema volume and reduce serum levels of pro-inflammatory cytokines such as IL-1β and TNF-α. nih.gov Additionally, the compound influenced oxidative stress markers, which are often associated with inflammatory processes. nih.gov Another study investigated an N-pyrrolylcarboxylic acid derivative, 2-[3-Acetyl-5-(4-chlorophenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric acid, in a carrageenan-induced paw edema model in rats. nih.gov This compound demonstrated significant anti-inflammatory effects, comparable to the non-steroidal anti-inflammatory drug diclofenac, particularly after continuous administration. nih.gov These findings suggest that the chloro-phenyl acetamide scaffold may be a promising basis for the development of new anti-inflammatory agents.

Assessment in Animal Models of Allergic Rhinitis

While there is no direct research on this compound in animal models of allergic rhinitis, a study on a structurally analogous compound, 2-(4-{2-[(phenylthio)acetyl]-carbonohydrazonoyl}-phenoxy)acetamide (PA), has shown potential therapeutic effects. nih.gov In an ovalbumin (OVA)-sensitized mouse model of allergic rhinitis, administration of PA significantly reduced the nasal rubbing score. nih.gov Furthermore, the compound was found to decrease the elevated levels of IgE, histamine, interleukin (IL)-1β, and thymic stromal lymphopoietin (TSLP) in the serum of these mice. nih.gov Protein levels of several pro-inflammatory cytokines and mediators in the nasal mucosa were also significantly inhibited by PA treatment. nih.gov The study also noted a reduction in the infiltration of eosinophils and mast cells in the nasal tissues of the treated mice. nih.gov These results indicate that compounds with a similar structural backbone may have therapeutic potential for managing allergic rhinitis.

Activity in Animal Models of Diabetes (e.g., Alloxan-induced diabetes)

The efficacy of this compound in animal models of diabetes has not been specifically reported. However, the alloxan-induced diabetes model is a commonly used tool for evaluating the glycemic-control potential of therapeutic compounds. nih.govresearchgate.net Alloxan (B1665706) is a chemical that selectively destroys pancreatic β-cells, leading to a state of insulin deficiency and hyperglycemia. researchgate.netnih.gov Studies using this model have successfully validated the anti-diabetic claims of various natural and synthetic compounds. cabidigitallibrary.org For a compound like this compound to be evaluated in this model, researchers would typically induce diabetes in animals with alloxan and then administer the test compound to assess its ability to lower blood glucose levels and ameliorate other diabetes-related complications. nih.govcabidigitallibrary.org The absence of such studies in the current literature highlights a gap in the preclinical evaluation of this specific compound.

Efficacy in Animal Models of Seizures (e.g., Pentylenetetrazole, Electroshock-induced)

The anticonvulsant potential of various acetamide derivatives has been demonstrated in established animal models of seizures, such as the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. nih.govnih.gov The PTZ-induced seizure model is often used to identify compounds that can raise the seizure threshold and is considered a model for generalized seizures, particularly absence seizures. meliordiscovery.comnih.gov The MES test, on the other hand, is used to screen for drugs that can prevent the spread of seizure discharge and is considered a model for generalized tonic-clonic seizures. nih.gov For example, a study on new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives showed that several of these compounds exhibited protective effects in the MES-induced seizure model. nih.gov Another study on isatin-based derivatives also demonstrated significant anti-seizure activity in both MES and PTZ models in mice. nih.gov While these studies did not specifically test this compound, the positive results for other acetamide derivatives suggest that this compound may also possess anticonvulsant properties that warrant investigation in these preclinical models.

Interactive Data Table: Summary of Preclinical Findings for this compound and Analogs

| Section | Subsection | Compound/Analog | Animal Model | Key Findings |

| 4.2.4 | Modulatory Effects on Neurophysiological Processes | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | In vitro (binding assay) | Moderate binding to neuronal voltage-sensitive sodium channels. nih.gov |

| 4.3.1 | Evaluation in Animal Models of Inflammation | N-(2-hydroxy phenyl) acetamide | Adjuvant-induced arthritis (rats) | Reduced paw edema and pro-inflammatory cytokines (IL-1β, TNF-α). nih.gov |

| 4.3.1 | Evaluation in Animal Models of Inflammation | 2-[3-Acetyl-5-(4-chlorophenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric acid | Carrageenan-induced paw edema (rats) | Significant anti-inflammatory effects, comparable to diclofenac. nih.gov |

| 4.3.2 | Assessment in Animal Models of Allergic Rhinitis | 2-(4-{2-[(phenylthio)acetyl]-carbonohydrazonoyl}-phenoxy)acetamide (PA) | Ovalbumin-sensitized allergic rhinitis (mice) | Reduced nasal rubbing, decreased serum IgE, histamine, and inflammatory cytokines. nih.gov |

| 4.3.4 | Efficacy in Animal Models of Seizures | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Maximal Electroshock (MES) | Protective effects against MES-induced seizures. nih.gov |

| 4.3.4 | Efficacy in Animal Models of Seizures | Isatin-based derivatives | MES and Pentylenetetrazole (PTZ) | Significant anti-seizure activity in both models. nih.gov |

Assessment in Animal Models of Depression (e.g., Tail Suspension Test, Forced Swimming Test)

A comprehensive review of publicly available scientific literature and preclinical data reveals a significant gap in the pharmacological profiling of the specific chemical compound this compound and its close analogs in established animal models of depression. Standard behavioral despair tests, such as the Tail Suspension Test (TST) and the Forced Swimming Test (FST), are fundamental in the early screening of potential antidepressant agents. These models are predicated on the observation that rodents, when subjected to inescapable stress, will eventually adopt an immobile posture, a state of behavioral despair that can be reversed by clinically effective antidepressant drugs.

Despite extensive searches of chemical and biomedical databases, no specific studies were identified that have reported the effects of this compound in either the Tail Suspension Test or the Forced Swimming Test. Consequently, there is no available data to construct tables detailing its efficacy in reducing immobility time, a key indicator of antidepressant-like activity.

Furthermore, the investigation was broadened to include close structural analogs, such as derivatives of N-(phenoxyethyl)acetamide and chlorophenylacetamide, in an effort to provide related preclinical findings. This expanded search also failed to yield specific data from these particular animal models of depression. While some studies describe the synthesis of various acetamide derivatives and their evaluation for other biological activities, their potential as antidepressant agents through assessment in the TST and FST has not been documented in the accessible scientific literature.

For instance, while a study on the synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives as potential antidepressant agents utilized 2-chloro-N-substituted-acetamides (including a 4-chlorophenyl variant) as starting materials, the antidepressant activity of these precursors was not evaluated or reported. The focus of such studies has been on the final, more complex molecules.

Therefore, as of the current date, the preclinical pharmacological and biological activity profile of this compound in the context of animal models of depression remains uncharacterized. Future research would be necessary to determine if this compound or its analogs possess any antidepressant-like properties as measurable by the Tail Suspension Test, Forced Swimming Test, or other relevant behavioral paradigms.

Structure Activity Relationship Sar and Mechanistic Studies of 2 4 Chlorophenyl N 2 Phenoxyethyl Acetamide Analogs

Elucidation of Structural Features Critical for Biological Potency

The biological activity of 2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide analogs is intricately linked to the specific arrangement of their core structural components: the 4-chlorophenyl ring, the acetamide (B32628) linker, and the phenoxyethyl moiety. Studies on related acetamide derivatives have highlighted the importance of these fragments in modulating activity.

The presence of a halogenated phenyl ring, such as the 4-chlorophenyl group, is a common feature in many biologically active acetamide derivatives. This group can influence factors like lipophilicity and electronic properties, which in turn affect cell permeability and target binding. For instance, in a series of aryl acetamide triazolopyridazines, a 4-chloro substitution was found to be one of the most potent single substitutions, significantly increasing efficacy. nih.gov

The acetamide linkage serves as a crucial hydrogen bonding scaffold and provides a certain degree of rotational freedom, allowing the molecule to adopt favorable conformations for target interaction. The nature of the substituent on the acetamide nitrogen is also critical. In a study of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, the 1-phenylethylamine (B125046) moiety was identified as a key component for their observed anticancer, anti-inflammatory, and analgesic activities. researchgate.net

Analysis of Substituent Effects on Efficacy and Selectivity

The systematic modification of substituents on the aromatic rings and the acetamide backbone of this compound analogs has provided valuable insights into their SAR.

Substituents on the Phenyl Rings:

The nature and position of substituents on both the 4-chlorophenyl and the phenoxy rings play a pivotal role in determining the efficacy and selectivity of these compounds.

Electron-withdrawing vs. Electron-donating Groups: In studies of related aryl acetamide derivatives, a preference for electron-withdrawing groups over electron-donating groups on the aryl tail group has been observed. nih.gov For example, in a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro moiety (an electron-withdrawing group) demonstrated higher cytotoxic effects against cancer cell lines compared to those with a methoxy (B1213986) moiety (an electron-donating group). nih.govijcce.ac.ir

Halogen Substituents: The position of halogen substituents is critical. In some series, a 3,4-dichloro substitution pattern has shown synergistic effects on potency. nih.gov Conversely, substitutions at the 2-position of the aryl ring can lead to unfavorable conformations and a decrease in activity. nih.gov

Other Substituents: The introduction of other functional groups can also modulate activity. For instance, in a study of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives, diverse moieties with different electronic features were substituted on the phenyl ring to explore their impact on cytotoxicity. ijcce.ac.ir

The following table summarizes the effects of different substituents on the biological activity of various acetamide analogs, as reported in the literature.

| Compound Series | Substituent Modification | Observed Effect on Biological Activity | Reference |

| Aryl acetamide triazolopyridazines | Mono-substitution on the aryl tail group | 4-chloro and 4-alkynyl substitutions showed a significant increase in potency. | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamides | Nitro vs. Methoxy group on the N-phenyl ring | Nitro-substituted compounds exhibited higher cytotoxicity. | nih.govijcce.ac.ir |

| Aryl acetamide triazolopyridazines | 3,4-dichloro substitution on the aryl tail group | Synergistic improvement in potency. | nih.gov |

| Aryl acetamide triazolopyridazines | Substitution at the 2-position of the aryl ring | Resulted in unfavorable conformations and reduced activity. | nih.gov |

Modifications to the Acetamide Linker:

Alterations to the acetamide linker can also influence biological activity. For example, replacing the acetamide with a urea (B33335) linkage has been shown to decrease potency in some aryl acetamide series. nih.gov

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional conformation of this compound analogs is a key determinant of their biological activity. The flexibility of the molecule, arising from several rotatable bonds, allows it to adopt multiple conformations, only some of which may be biologically active.

Computational methods such as molecular docking and molecular dynamics (MD) simulations have been employed to investigate the conformational preferences and identify potential bioactive conformations of related phenoxyacetamide derivatives. nih.govnih.gov These studies help in understanding how these molecules fit into the binding sites of their biological targets.

For the parent compound, 2-(4-chlorophenyl)acetamide (B2998473), crystallographic studies have shown that the acetamide group is twisted out of the plane of the benzene (B151609) ring, with a dihedral angle of 83.08°. researchgate.netnih.gov This non-planar conformation may be relevant for its biological activity and that of its more complex derivatives.

Identifying the bioactive conformation of flexible molecules is a significant challenge. One approach involves synthesizing conformationally restricted analogs and comparing their biological activities with their accessible conformational spaces. chemrxiv.org This strategy can help to narrow down the range of conformations responsible for the observed biological effects.

Investigation of Ligand-Target Interactions at a Molecular Level

Understanding the interactions between this compound analogs and their biological targets at the molecular level is essential for elucidating their mechanism of action and for the design of more potent and selective compounds. Molecular docking studies on related phenoxyacetamide derivatives have provided valuable insights into these interactions. nih.govnih.govsemanticscholar.org

These studies often reveal the importance of specific intermolecular interactions, such as:

Hydrogen Bonding: The amide group in the acetamide linker is a key hydrogen bond donor and acceptor, frequently forming hydrogen bonds with amino acid residues in the active site of the target protein. mdpi.com

Hydrophobic Interactions: The aromatic rings (4-chlorophenyl and phenoxy) typically engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Halogen Bonding: The chlorine atom on the 4-chlorophenyl ring can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

For example, in a molecular docking study of novel acetamide derivatives as monoamine oxidase A (MAO-A) inhibitors, a phenyl sulfanyl (B85325) derivative with a chlorobenzyl amino moiety showed a high binding affinity, forming a stable complex with the molecular target. researchgate.net In another study on 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide analogs, the compounds were shown to interact effectively with the active site of the COX-2 enzyme, forming multiple hydrogen bonds. mdpi.com

The following table summarizes the key molecular interactions observed in docking studies of various phenoxyacetamide analogs with their respective biological targets.

| Compound Series | Biological Target | Key Interacting Residues/Interactions | Reference |

| Phenoxyacetamide derivatives | DOT1L | Favorable binding affinity, with specific hits showing low glide scores. | nih.gov |

| Phenoxyacetanilide derivatives | COX-2 | Interactions with SER-530 and TRY-355. | semanticscholar.org |

| Acetamide derivatives | MAO-A | Stable complex formation with the molecular target. | researchgate.net |

| 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides | COX-2 | Hydrogen bonds with Arg 120 and Tyr 355. | mdpi.com |

Computational Chemistry and Molecular Modeling Applications in Research and Design

Molecular Docking Simulations for Predicting Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial for understanding how a ligand, such as 2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the target protein and calculating the binding affinity, often expressed as a docking score. A lower docking score generally indicates a more favorable and stable interaction.

While specific docking studies for this compound were not prominently found, research on similar structures provides a clear example of the process. For instance, studies on phenoxyacetanilide derivatives targeting the COX-2 enzyme, a key target in inflammation, have shown how molecular docking can identify promising candidates. researchgate.net In such studies, derivatives are docked into the active site of COX-2, and their binding energies are calculated. For example, a derivative, (2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl) acetamide), demonstrated a strong binding affinity with a low docking score, suggesting it could be a potent inhibitor. researchgate.net This approach allows researchers to visualize key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Table 1: Illustrative Molecular Docking Data for Phenylacetamide Derivatives Against a Target Protein

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| N-ferrocenylmethyl-N-phenylacetamide | DNA (1BNA) | -20.69 KJ/mol | Deoxyadenosine-5 | researchgate.net |

| 2h (indole-2,3-dione derivative) | hCA II | Not specified | Not specified | nih.gov |

| 3c (isatin N-phenylacetamide) | hCA XII | Not specified | Not specified | nih.gov |

| RKS-1 (phenoxyacetanilide derivative) | COX-2 | -8.9 | Not specified | researchgate.net |

This table is illustrative and compiles data from studies on related acetamide (B32628) compounds to demonstrate the type of information generated from molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology and Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. crpsonline.comnih.gov By analyzing a series of compounds with known activities, QSAR models can identify the key molecular properties (descriptors) that influence their biological effects. These descriptors can include physicochemical properties like lipophilicity (logP), electronic properties, and steric factors.

QSAR studies on phenoxyacetamide derivatives have successfully identified key features for their biological activities, such as their potential as Monoamine Oxidase (MAO) inhibitors. crpsonline.comresearchgate.net One such study on 2-phenoxyacetamide (B1293517) analogues found that molecular weight and the energy of the highest occupied molecular orbital (HOMO) were significant factors influencing MAO inhibitory activity. crpsonline.com The resulting QSAR model, which showed a high correlation coefficient (r² > 0.9), could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. crpsonline.comnih.gov This predictive capability is invaluable for optimizing lead compounds by modifying their structure to enhance desired activities.

Table 2: Key Descriptors in an Exemplary QSAR Model for Phenoxyacetamide Derivatives

| Descriptor | Definition | Correlation with Activity | Implication for Design | Reference |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Positive | Higher molecular weight compounds may show better activity. | crpsonline.com |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Negative | The presence of electrophilic groups may increase activity. | crpsonline.com |

| Beta Polarizability (BetaPol) | A measure of the non-linear optical properties of a molecule. | Negative | Less polar groups might lead to higher activity. | crpsonline.com |

| SssNHE-index | Electrotopological state index for nitrogen atoms. | Not specified | Influences HIF-1 inhibitory activity. | nih.gov |

This table is based on QSAR studies of phenoxyacetamide analogues and illustrates the types of descriptors used and their impact on compound design.

Molecular Dynamics Simulations for Understanding Ligand-Target Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.gov While docking provides a static snapshot of a potential binding pose, MD simulations can predict how the ligand and protein interact and move in a more realistic, solvated environment. mdpi.com This technique is used to assess the stability of the ligand-protein complex predicted by docking, observe conformational changes in the protein upon ligand binding, and calculate binding free energies. nih.govresearchgate.net

For a compound like this compound, an MD simulation would typically start with the best-docked pose in its target protein. The simulation would then track the movements of every atom in the system over a period of nanoseconds to microseconds. Analysis of the simulation trajectory can reveal whether the ligand remains stably bound in the active site, identify key amino acid residues that maintain the interaction, and highlight any flexible regions of the protein that adjust to accommodate the ligand. Studies on acetamide-containing systems, for instance, have used MD simulations to understand their structural properties in different environments. acs.orgresearchgate.net These simulations are computationally intensive but offer unparalleled insight into the physical basis of molecular recognition. chemrxiv.org

In Silico ADMET Prediction for Research and Study Design

Before a compound can be considered for in vitro or in vivo studies, it is crucial to assess its likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. drugdiscoverytoday.comsemanticscholar.org In silico ADMET prediction tools use computational models to estimate these properties based on the molecule's structure, providing an early indication of its potential viability. researchgate.net For research purposes, properties like absorption (e.g., intestinal absorption, Caco-2 permeability) and metabolism (e.g., interaction with Cytochrome P450 enzymes) are particularly important for designing relevant biological experiments. nih.govscielo.br

For this compound, various online tools and software could be used to predict its ADMET profile. These predictions are based on large datasets of experimentally measured properties of other chemicals. For example, predictions for structurally similar 4-(4-chlorophenyl)thiazole compounds have shown favorable pharmacokinetic properties, suggesting they are good candidates for further testing. scielo.br Such in silico analyses help researchers anticipate a compound's behavior in biological systems, aiding in the design of more effective and informative in vitro and in vivo studies.

Table 3: Predicted Research-Relevant ADMET Properties for a Representative Phenylacetamide Analogue

| ADMET Property | Predicted Value/Classification | Implication for Research Design |

| Absorption | ||

| Caco-2 Permeability | High | Suggests good potential for intestinal absorption in cell-based assays. |

| Human Intestinal Absorption | High | Indicates the compound is likely to be well-absorbed if studied in an oral in vivo model. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Unlikely to interfere with the metabolism of other compounds via this major enzyme pathway. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions; may require careful consideration in multi-compound studies. |

This table presents hypothetical, illustrative ADMET predictions for a compound structurally related to this compound, based on typical outputs from in silico prediction tools. nih.govscielo.br

Future Research Directions and Translational Potential in Early Stage Drug Discovery

Exploration of Novel Biological Activities and Therapeutic Applications

The acetamide (B32628) scaffold is a common feature in a wide range of biologically active molecules, exhibiting properties such as anticancer, anti-inflammatory, and analgesic effects. Future research on 2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide should prioritize broad-based biological screening to identify novel activities. High-throughput screening assays could be employed to test the compound against a diverse panel of molecular targets, including enzymes, receptors, and ion channels implicated in various diseases.

Given the structural similarities to other compounds, initial investigations could focus on its potential as an anticancer agent, exploring its cytotoxicity against a range of cancer cell lines. Furthermore, its potential as an anti-inflammatory agent could be assessed by investigating its ability to modulate key inflammatory pathways. The presence of the phenoxy group also suggests that the compound could be explored for antimicrobial or antifungal properties.

Development of Advanced Synthetic Methodologies and Green Chemistry Approaches

While specific synthetic routes for this compound are not extensively documented, future work should focus on developing efficient, scalable, and environmentally friendly synthetic methodologies. Traditional amide bond formation reactions can be optimized, and novel catalytic systems could be explored to improve yield and reduce waste.

The principles of green chemistry should be central to the development of new synthetic strategies. This would involve the use of safer solvents, minimizing the use of hazardous reagents, and designing processes that are more energy-efficient. The development of one-pot or multi-component reactions for the synthesis of this compound and its derivatives would be a significant advancement, reducing the number of synthetic steps and purification procedures.

Integration of Multi-Omics Data for Comprehensive Mechanism Elucidation

Should initial biological screening reveal significant activity for this compound, a deep dive into its mechanism of action will be crucial. Modern systems biology approaches, including genomics, proteomics, and metabolomics (multi-omics), can provide a comprehensive understanding of how the compound interacts with biological systems.

By treating cells or model organisms with the compound and analyzing the resulting changes in gene expression, protein levels, and metabolic profiles, researchers can identify the specific cellular pathways and molecular targets that are modulated. This unbiased approach can uncover unexpected mechanisms of action and reveal novel therapeutic opportunities. Computational modeling and bioinformatics analysis of the multi-omics data will be essential for interpreting the complex biological responses and generating testable hypotheses.

Design and Development of Targeted Delivery Systems for Preclinical Applications

To enhance the therapeutic potential and minimize potential off-target effects of this compound, the development of targeted delivery systems will be a key area of future research. Encapsulating the compound in nanoparticles, liposomes, or other drug carriers can improve its solubility, stability, and pharmacokinetic profile.

Furthermore, these delivery systems can be functionalized with targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors overexpressed on diseased cells, such as cancer cells. This targeted approach can increase the local concentration of the drug at the site of action, thereby enhancing efficacy and reducing systemic toxicity. Preclinical evaluation of these targeted delivery systems in animal models of disease will be a critical step in translating this compound from the laboratory to the clinic.

Collaborative Research Opportunities and Interdisciplinary Studies in Chemical Biology and Pharmacology

The successful development of this compound as a therapeutic agent will require a collaborative and interdisciplinary approach. Chemists will be needed to synthesize and optimize the compound, while biologists and pharmacologists will be essential for evaluating its biological activity and mechanism of action.

Collaborations between academic research institutions and pharmaceutical companies can provide the necessary resources and expertise to advance the compound through the drug discovery pipeline. Interdisciplinary studies that combine chemical synthesis, biological evaluation, computational modeling, and drug delivery will be crucial for fully realizing the therapeutic potential of this and related acetamide derivatives. Such collaborations will foster innovation and accelerate the translation of basic scientific discoveries into new medicines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide, and how can reaction conditions be optimized for yield?

- Methodological Answer: A common approach involves coupling 4-chlorophenylacetic acid derivatives with 2-phenoxyethylamine using activating agents like DCC (dicyclohexylcarbodiimide) or EDCI. For example, analogous compounds (e.g., N-(substituted phenyl)acetamides) are synthesized via nucleophilic acyl substitution, where reaction temperature (e.g., 273 K for controlled reactivity) and stoichiometry of triethylamine as a base are critical for minimizing side reactions . Optimization can involve monitoring by TLC and purification via column chromatography with dichloromethane/hexane gradients .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer:

- NMR : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm for chlorophenyl groups) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve molecular geometry and hydrogen-bonding networks. For example, intramolecular C–H⋯O interactions and intermolecular N–H⋯O bonds stabilize crystal packing, as seen in related acetamides . Data collection typically uses Mo-Kα radiation (λ = 0.71073 Å) at 293 K .

Q. What safety precautions are recommended for handling this compound during synthesis?

- Methodological Answer: Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/ingestion, as chlorinated acetamides may exhibit toxicity (e.g., H303+H313+H333 hazard codes for analogous compounds). Emergency protocols include rinsing exposed skin with water and consulting safety data sheets (SDS) for specific first-aid measures .

Advanced Research Questions

Q. How can hydrogen-bonding interactions in the crystal lattice inform drug design or material properties?

- Methodological Answer: Analyze intermolecular interactions (e.g., N–H⋯O and C–H⋯O) using Mercury software. For example, in N-(4-chlorophenyl)acetamide derivatives, such interactions form 1D chains or 2D layers, influencing solubility and thermal stability. These patterns can guide co-crystal engineering to enhance bioavailability .

Q. What strategies resolve contradictions in crystallographic data between similar compounds?

- Methodological Answer: Cross-validate using multiple refinement tools (e.g., Olex2 and SHELXL) and check for twinning or disorder. For instance, discrepancies in dihedral angles (e.g., 10.8° vs. 85.8° between acetamide and aromatic planes) may arise from varying substituents; re-measurement with higher-resolution data (e.g., synchrotron sources) can clarify .

Q. How can computational methods predict biological activity or reactivity of this compound?

- Methodological Answer: Perform DFT calculations (Gaussian09) to map electrostatic potentials and HOMO-LUMO gaps, which correlate with nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against target proteins (e.g., enzymes inhibited by chlorophenyl groups) can prioritize derivatives for synthesis. For example, CLogP values (~3.75) predict moderate membrane permeability .

Q. What experimental designs test the hypothesis that structural modifications enhance bioactivity?

- Methodological Answer: Synthesize analogs with varied substituents (e.g., replacing phenoxyethyl with pyrazinyl groups) and assay cytotoxicity (MTT assay) or antioxidant activity (DPPH radical scavenging). For instance, 1,3,4-oxadiazole-thioether derivatives of this compound showed 79% yield and notable bioactivity in preliminary studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.